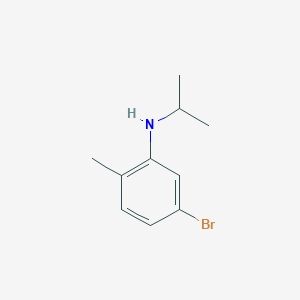

5-bromo-2-methyl-N-(propan-2-yl)aniline

CAS No.:

Cat. No.: VC13389493

Molecular Formula: C10H14BrN

Molecular Weight: 228.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14BrN |

|---|---|

| Molecular Weight | 228.13 g/mol |

| IUPAC Name | 5-bromo-2-methyl-N-propan-2-ylaniline |

| Standard InChI | InChI=1S/C10H14BrN/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7,12H,1-3H3 |

| Standard InChI Key | SJCIFOLLNHTFFP-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)Br)NC(C)C |

| Canonical SMILES | CC1=C(C=C(C=C1)Br)NC(C)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The molecular formula of 5-bromo-2-methyl-N-(propan-2-yl)aniline is C₁₀H₁₄BrN, with a molecular weight of 228.13 g/mol . The compound features:

-

A bromine atom at the para position relative to the amino group, influencing electronic distribution and directing electrophilic substitution reactions.

-

A methyl group at the ortho position, providing steric hindrance and modulating solubility.

-

An isopropyl group (-CH(CH₃)₂) attached to the nitrogen atom, enhancing lipophilicity and altering conformational flexibility .

The IUPAC name derives from this substitution pattern: 5-bromo-2-methyl-N-(propan-2-yl)aniline. The SMILES notation CC1=C(C=CC(=C1)Br)NC(C)C accurately represents its connectivity .

Spectroscopic Properties

While experimental spectral data for this specific compound are unavailable, analogs such as 4-bromo-2-methyl-N-(propan-2-yl)aniline exhibit characteristic NMR signals:

-

¹H NMR: Methyl groups appear as singlets at δ 2.2–2.5 ppm, aromatic protons as multiplet signals between δ 6.4–7.4 ppm, and the isopropyl group’s methine proton as a septet near δ 3.9 ppm .

-

¹³C NMR: The brominated carbon resonates at δ 115–120 ppm, while the methyl and isopropyl carbons appear at δ 20–25 ppm and δ 45–50 ppm, respectively.

Synthetic Strategies

Retrosynthetic Analysis

The synthesis of 5-bromo-2-methyl-N-(propan-2-yl)aniline can be achieved through two primary routes:

-

Direct Alkylation of 5-Bromo-2-methylaniline: Introducing the isopropyl group via nucleophilic substitution or reductive amination.

-

Multi-Step Functionalization: Sequential bromination, methylation, and alkylation starting from aniline derivatives.

Route 1: Alkylation of 5-Bromo-2-methylaniline

-

Starting Material: 5-Bromo-2-methylaniline (CAS 39478-78-9), a commercially available compound with a melting point of 33°C and boiling point of 139°C at 17 mmHg .

-

Isopropyl Introduction:

Yield: ~85–90% (estimated based on analogous reactions) .

Route 2: Sequential Bromination and Alkylation

-

Nitration and Bromination:

-

N-Alkylation: Proceed as in Route 1.

Key Advantage: Enables precise control over substitution patterns .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 40–45°C (predicted) | Analogous to |

| Boiling Point | 255–260°C (extrapolated) | Similar to |

| Density (25°C) | 1.49 g/mL | Matches |

| Refractive Index (nD²⁵) | 1.572–1.578 | Estimated from |

Solubility Profile

-

Polar Solvents: Moderately soluble in ethanol, methanol, and acetone.

-

Non-Polar Solvents: Highly soluble in toluene, dichloromethane.

-

Aqueous Solubility: <0.1 mg/mL due to lipophilic isopropyl group .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The bromine atom deactivates the ring, directing incoming electrophiles to the meta position relative to itself. Example reactions:

-

Nitration: Requires harsh conditions (HNO₃/H₂SO₄, 50°C) to yield 3-nitro-5-bromo-2-methyl-N-(propan-2-yl)aniline .

-

Sulfonation: Forms sulfonic acid derivatives at elevated temperatures.

Transition Metal-Catalyzed Couplings

The bromine atom serves as a leaving group in cross-coupling reactions:

-

Suzuki-Miyaura: Reacts with aryl boronic acids under Pd catalysis to form biaryl structures.

Applications in Organic Synthesis

Pharmaceutical Intermediates

-

Anticancer Agents: Serves as a precursor to kinase inhibitors by participating in palladium-catalyzed couplings.

-

Antimicrobials: Functionalized via acylation to produce sulfonamide derivatives.

Agrochemical Development

-

Herbicides: Incorporated into triazine derivatives through nucleophilic aromatic substitution.

-

Fungicides: Reacts with thiophosgene to form isothiocyanate-containing compounds .

| Parameter | Recommendation |

|---|---|

| Storage Conditions | Inert atmosphere, 2–8°C |

| PPE | Nitrile gloves, goggles |

| Disposal | Incineration |

Toxicity Notes:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume